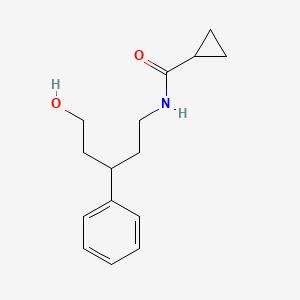
N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. CPP-115 has been the subject of extensive research due to its potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
Potential Antidepressant Applications
Research into cyclopropanecarboxamide derivatives has shown promise in the development of antidepressants. For example, a study on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives evaluated their potential as antidepressants. Some derivatives exhibited more activity than standard treatments such as imipramine and desipramine, with specific compounds advancing to clinical evaluation due to their effectiveness in pharmacological tests and their potential lack of side effects (Bonnaud et al., 1987).
Anxiolytic-like Effects
Another study focused on the anxiolytic-like activity of PHCCC, an allosteric modulator of metabotropic glutamate4 receptors, indicating the utility of cyclopropanecarboxamide derivatives in anxiety treatment. The administration of PHCCC showed significant anticonflict effects without affecting behavioral thresholds, suggesting a novel therapeutic approach to anxiety (Stachowicz et al., 2004).
Synthetic Applications
The synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been explored, with findings contributing to the understanding of chemical structures and potential applications in creating new compounds with specific properties. This research demonstrated the synthesis process and detailed the molecular structure through crystallography, offering insights into the compound's stability and conformation (Özer et al., 2009).
Receptor Antagonist Properties
The pharmacological profile of WAY-100635, a selective silent 5-HT1A receptor antagonist, presents a case of cyclohexanecarboxamide derivatives used to study receptor function. This research detailed the compound's high affinity and selectivity for the 5-HT1A receptor, highlighting its potential in further studies of 5-HT1A receptor function and related pharmacological applications (Forster et al., 1995).
Metabolism Studies
Investigations into the metabolism of novel synthetic cannabinoids, like APICA and its fluorinated analogue, contribute to the understanding of how similar compounds are metabolized in the human body. This knowledge is crucial for drug design, forensic analysis, and therapeutic applications, providing insights into metabolic pathways and potential toxicological profiles (Sobolevsky et al., 2015).
Propiedades
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-11-9-13(12-4-2-1-3-5-12)8-10-16-15(18)14-6-7-14/h1-5,13-14,17H,6-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTOKQOSJWJEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2471137.png)
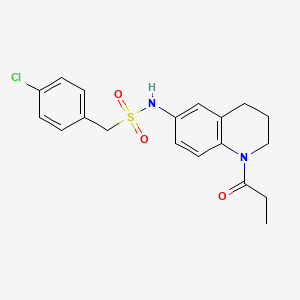


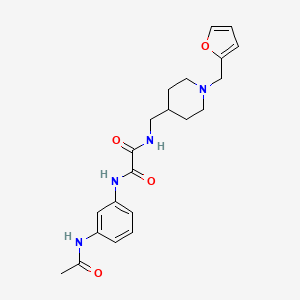
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2471143.png)
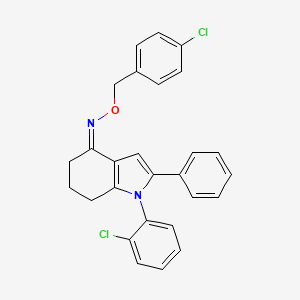

![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471147.png)
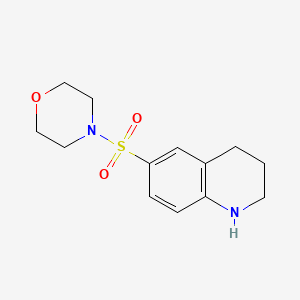
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2471150.png)
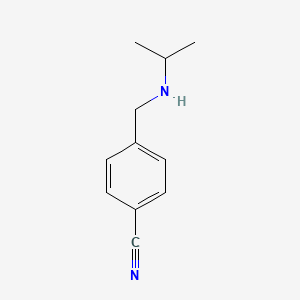
![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2471156.png)
